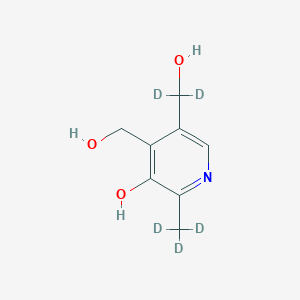







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|
|


|
Name
|
compound ( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After phase separation the organic phase
|
|
Type
|
WASH
|
|
Details
|
is washed with water
|
|
Type
|
WASH
|
|
Details
|
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
The MTBE-product solution is concentrated to a concentration of about 50%
|
|
Type
|
CUSTOM
|
|
Details
|
stored at room temperature until it
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|
|


|
Name
|
compound ( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After phase separation the organic phase
|
|
Type
|
WASH
|
|
Details
|
is washed with water
|
|
Type
|
WASH
|
|
Details
|
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
The MTBE-product solution is concentrated to a concentration of about 50%
|
|
Type
|
CUSTOM
|
|
Details
|
stored at room temperature until it
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12].Cl>O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:10][OH:11])[C:3]=1[OH:12] |f:0.1|
|


|
Name
|
compound ( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After phase separation the organic phase
|
|
Type
|
WASH
|
|
Details
|
is washed with water
|
|
Type
|
WASH
|
|
Details
|
The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
The MTBE-product solution is concentrated to a concentration of about 50%
|
|
Type
|
CUSTOM
|
|
Details
|
stored at room temperature until it
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=C(C=N1)CO)CO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |